1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
CAS No.: 2097964-32-2
Cat. No.: VC3151763
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097964-32-2 |
|---|---|
| Molecular Formula | C9H14N4O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 1-[(1-ethylazetidin-3-yl)methyl]triazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C9H14N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6-8H,2-5H2,1H3 |
| Standard InChI Key | DBJYTTOMMKADCC-UHFFFAOYSA-N |
| SMILES | CCN1CC(C1)CN2C=C(N=N2)C=O |
| Canonical SMILES | CCN1CC(C1)CN2C=C(N=N2)C=O |
Introduction
The compound 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a complex organic molecule that incorporates both azetidine and triazole rings, linked by a methylene group, with a carbaldehyde functional group attached to the triazole ring. This structure suggests potential applications in medicinal chemistry due to the presence of pharmacophoric elements like triazoles and azetidines, which are known for their biological activities.
Synthesis
The synthesis of such compounds typically involves click chemistry reactions, where azides react with alkynes to form triazoles. The presence of an azetidine ring suggests that it might be introduced via a nucleophilic substitution or ring-opening reaction of an azetidine precursor.
Synthesis Steps:
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Preparation of Azetidine Precursor: Synthesis or procurement of 1-ethylazetidin-3-yl derivatives.
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Click Chemistry: Reaction of an azide with an alkyne to form the triazole core.
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Introduction of Carbaldehyde Group: Functionalization of the triazole ring with a carbaldehyde group, possibly through a Vilsmeier-Haack reaction or similar methods.
Biological Activities
While specific biological activities of 1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde are not detailed in the literature, compounds with similar structures have shown potential in various therapeutic areas:
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Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties .
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Anticancer Activity: Certain triazole-based compounds have demonstrated anticancer effects .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C9H14N4O (Inferred) |
| Molecular Weight | Approximately 194.23 g/mol |
| Synthesis Method | Click Chemistry and Functionalization |
| Biological Activities | Potential Antimicrobial and Anticancer |
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